molecular formula C17H22N4O2S B6504517 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide CAS No. 1396686-94-4

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide

Cat. No.: B6504517
CAS No.: 1396686-94-4
M. Wt: 346.4 g/mol
InChI Key: GWMZXBUVLVFSIZ-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine or its derivatives.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is typically attached via etherification reactions, using phenol derivatives and appropriate alkylating agents.

    Final Coupling: The final step involves coupling the thiadiazole and piperidine intermediates, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, such as enzymes or receptors, and could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The thiadiazole ring and phenoxyethyl group are likely critical for binding to the target, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

Uniqueness

The presence of the phenoxyethyl group in 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide may confer unique binding properties and biological activity compared to its analogs. This structural feature could enhance its interaction with specific biological targets, making it a more potent or selective compound.

Properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-19-20-16(24-13)14-7-10-21(11-8-14)17(22)18-9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZXBUVLVFSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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